Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML). It functions by binding to the ATP-binding site of the BCR-ABL tyrosine kinase, preventing its activity and thus halting the growth of cancer cells. [] Imatinib is known to exist in various salt forms, including mesylate, picrate, citrate, fumarate, and malonate. [] Several crystalline forms of Imatinib mesylate have been reported, each with different physicochemical properties. [, ]
Relevance: Imatinib shares a significant structural similarity with 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Both compounds feature a central benzamide core linked to a substituted phenyl ring. The key difference lies in the substituents on these rings. While Imatinib possesses a pyridinylpyrimidin-2-ylamino group and a 4-methylpiperazin-1-ylmethyl group on its phenyl rings, 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a methylsulfonylamino group and a pyrrolidinylcarbonylphenyl group. Despite these differences, the shared benzamide core and substituted phenyl rings suggest they may share similar mechanisms of action or target similar protein families. [, , ]
Nilotinib
Compound Description: Nilotinib is a potent and selective tyrosine kinase inhibitor used for treating chronic myeloid leukemia (CML), particularly in cases resistant to imatinib. [, , ] It exhibits modified release properties when solubilized with specific organic acids, improving its bioavailability and mitigating the food effect observed with some formulations. [, ] Nilotinib also exists in various salt forms, including hydrochloride monohydrate, each with unique crystalline structures and properties. [, ]
Relevance: Similar to Imatinib, Nilotinib shares a common structural motif with 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide: a central benzamide core connected to a substituted phenyl ring. While Nilotinib features a 4-methyl-imidazol-1-yl and a pyridinylpyrimidin-2-ylamino group on its phenyl rings, 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a methylsulfonylamino group and a pyrrolidinylcarbonylphenyl group. The common benzamide core and the presence of various substituents on the phenyl rings suggest that these compounds might exhibit overlapping biological activity profiles or target similar protein kinases. [, , , ]
Compound Description: (S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor that demonstrates promising anticancer activity. [] It displays selectivity towards class I HDAC isoforms and exhibits significant antitumor effects in human myelodysplastic syndrome (MDS) cell lines. (S)-17b induces apoptosis, G1 cell cycle arrest, and increases the levels of acetyl-histone H3 and P21 in cells. It exhibits favorable pharmacokinetic properties and demonstrates oral bioavailability. []
Relevance: Although (S)-17b and 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide possess distinct chemical structures overall, they share a common benzamide core. This structural similarity, despite differences in their peripheral substituents, suggests that these compounds might exhibit some overlapping pharmacological properties. They could potentially target similar signaling pathways or interact with related protein families, although their specific mechanisms of action differ. []
AKE-72
Compound Description: AKE-72 is a powerful pan-BCR-ABL inhibitor with activity against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. [] It exhibits remarkable anti-leukemic activity in vitro and in vivo, making it a promising candidate for treating CML, even in cases with the T315I mutation. []
Relevance: AKE-72 and 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide both contain a benzamide core structure. Despite differences in their peripheral substituents, this shared core structure suggests a potential for overlapping biological activity, particularly related to interactions with kinases like BCR-ABL. []
AP24534
Compound Description: AP24534 is an orally active pan-inhibitor of breakpoint cluster region-Abelson (BCR-ABL) kinase, displaying potency against both the native kinase and the T315I gatekeeper mutant. [] This compound demonstrates significant in vivo efficacy in prolonging the survival of mice with BCR-ABL(T315I)-expressing cells. []
Relevance: Both AP24534 and 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide share a benzamide core, indicating a potential for similar biological activities, particularly as kinase inhibitors. []
CHMFL-BMX-078
Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of the bone marrow kinase in the X chromosome (BMX) kinase. [] It demonstrates significant selectivity for BMX over other kinases, including BTK, and exhibits potential as a tool for studying BMX-mediated signaling pathways. []
Relevance: Although CHMFL-BMX-078 and 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide differ significantly in their overall structures, they both belong to the benzamide class of compounds. This shared class membership, despite structural variations, suggests a potential for overlapping biological activities, especially regarding their interaction with kinases. []
CHMFL-ABL-053
Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinases. [] It exhibits promising antitumor activity in preclinical models of chronic myeloid leukemia (CML). []
Relevance: CHMFL-ABL-053 and 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide both contain a benzamide core, suggesting a possible commonality in their mechanisms of action and potential for similar biological activities, especially regarding interactions with kinases like BCR-ABL. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.